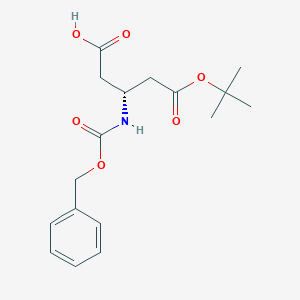

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

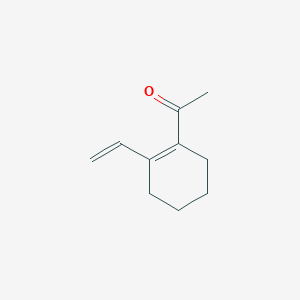

The synthesis of enantiopure non-natural alpha-amino acids, including derivatives similar to our compound of interest, utilizes key intermediates such as tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate obtained from L-glutamic acid. This process involves protection, selective reduction, and subsequent reactions like the Wittig reaction to produce a variety of delta, epsilon-unsaturated alpha-amino acids (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Molecular Structure Analysis

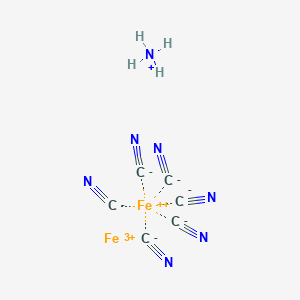

Molecular structure investigations often employ techniques like FTIR spectroelectrochemistry, showcasing compounds' stability and intramolecular hydrogen bonds, as seen in studies of similar complex structures (Kowalski, K., Winter, R., Makal, A., Pazio, A., & Woźniak, K., 2009).

Chemical Reactions and Properties

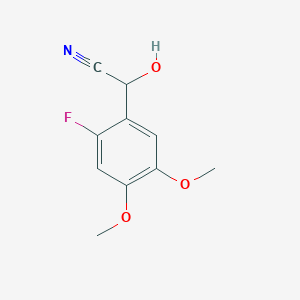

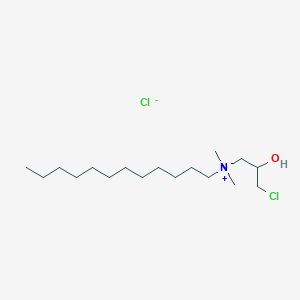

Research into compounds with tert-butoxycarbonyl groups reveals their versatility in chemical reactions, such as substitutions and chain elongations, leading to the synthesis of enantiomerically pure beta-hydroxy-acid derivatives. This demonstrates the compound's reactive nature and its utility in producing structurally complex molecules (Noda, Y., & Seebach, D., 1987).

Physical Properties Analysis

The physical properties of related compounds, such as stability, solubility, and crystal structure, have been detailed through spectroscopic and crystallographic methods, revealing insights into the intermolecular interactions that stabilize their crystalline forms (Girmay Gebreslasie, H., Jacobsen, Ø., & Görbitz, C., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, ability to form hydrogen bonds, and participation in complex chemical reactions, underscore the compound's importance in synthetic chemistry. Its role in forming stable, bioconjugate structures through reactions like the Wittig reaction exemplifies its application in creating novel compounds with specific functions (Adamczyk, M., & Reddy, R. E., 2001).

Scientific Research Applications

Biochemical Interactions and Mechanisms

D-Amino Acid Oxidase Pathway : Research has identified the role of D-amino acid oxidase (DAAO) in the spinal cord, particularly within astrocytes, and its involvement in the oxidation of D-amino acids to hydrogen peroxide. This pathway has implications for understanding the biochemical processes in the central nervous system and has been linked to morphine antinociceptive tolerance, suggesting potential therapeutic applications for managing chronic pain and opioid tolerance (Gong et al., 2014).

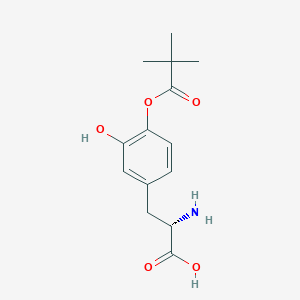

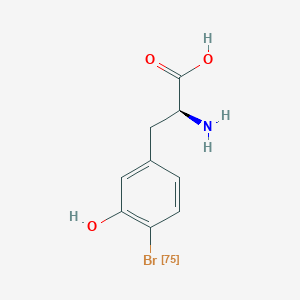

Prodrug Activation : Studies on esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) have shown that certain esters, including those with tert-butyl groups, can be converted to active drugs in physiological conditions, indicating a potential application in drug delivery systems and prodrug strategies (Saari et al., 1984).

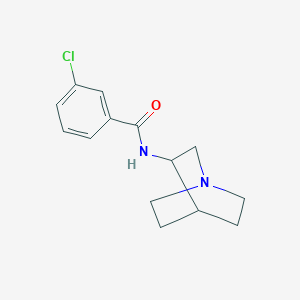

Endothelin Receptor Antagonism : The effectiveness of certain compounds, including those with tert-butyl groups, as endothelin receptor antagonists has been evaluated for preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests potential applications in treating conditions related to cerebral vasospasm and highlights the importance of understanding the receptor-ligand interactions in therapeutic development (Zuccarello et al., 1996).

Antioxidant and Biological Activities : Carboxylic acids derived from plants, including those structurally related to the compound , have been studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies provide insight into the potential applications of such compounds in developing treatments for oxidative stress, microbial infections, and cancer (Godlewska-Żyłkiewicz et al., 2020).

Potential Therapeutic Effects

Neuroprotection : Research on caspase-3 inhibitors has revealed potential neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease. This underscores the therapeutic potential of modulating specific biochemical pathways for treating neurodegenerative conditions (Toulmond et al., 2004).

Metabolic Pathway Insights : The study of metabolic and excretory products of novel compounds in biological systems, such as the identification of circulatory and excretory metabolites of a novel nitric oxide donor, provides valuable insights into drug metabolism, potentially leading to the development of more effective and safer therapeutic agents (Li et al., 2011).

properties

IUPAC Name |

(3S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLHJIDBOFBLGR-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | |

CAS RN |

118247-88-4 |

Source

|

| Record name | Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, mono(1,1-dimethylethyl) ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118247-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)

![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)